molecular formula C7H13ClN2O B13471215 (4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride

(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride

Cat. No.: B13471215
M. Wt: 176.64 g/mol
InChI Key: FEOKBWNVICBKBR-UHFFFAOYSA-N
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Description

(4r)-1-azaspiro[33]heptane-6-carboxamide hydrochloride is a synthetic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4r)-1-azaspiro[33]heptane-6-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. Techniques such as catalytic hydrogenation and cyclopropanation are often employed in large-scale synthesis. The use of robust and efficient catalysts, such as Ru (II), can significantly enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4r)-1-azaspiro[3.3]heptane-6-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of (4r)-1-azaspiro[3.3]heptane-6-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4r)-1-azaspiro[3.3]heptane-6-carboxamide hydrochloride is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

1-azaspiro[3.3]heptane-6-carboxamide;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c8-6(10)5-3-7(4-5)1-2-9-7;/h5,9H,1-4H2,(H2,8,10);1H

InChI Key

FEOKBWNVICBKBR-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)C(=O)N.Cl

Origin of Product

United States

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